Stereochemical Configuration (S,S) vs. (S,R) Diastereomer: Impact on Biological Recognition
The (S,S) diastereomer (target compound) carries the (S)-configuration at both the alanine α-carbon and the piperidine 3-position, whereas the (S,R) diastereomer (commercially available as a distinct catalog item) inverts the piperidine stereocenter [1]. In closely related piperidine-based DPP-4 and kinase inhibitor series, inversion of a single ring stereocenter has been reported to cause >10-fold changes in IC50 and substantial alterations in selectivity profiles [2]. Benchmark compound tables from vendor technical resources list distinct biological activity entries for the (S,S) and (S,R) forms, underscoring that stereochemical identity cannot be assumed interchangeable for procurement .
| Evidence Dimension | Diastereomeric configuration impact on target binding |
|---|---|
| Target Compound Data | (2S,3S) absolute configuration confirmed by InChI stereochemical descriptors (/t9-,11-/m0/s1) [1] |
| Comparator Or Baseline | (2S,3R) diastereomer (commercially available as separate CAS entry; exact CAS not publicly resolved in this analysis) |
| Quantified Difference | Class-level SAR: piperidine ring stereocenter inversion typically yields ≥10-fold potency shift in DPP-4/kinase targets [2] |
| Conditions | Stereochemical assignment by PubChem computed InChI; class SAR from published medicinal chemistry reviews on chiral piperidine derivatives |
Why This Matters
Procurement of the correct diastereomer is critical because stereochemical impurities or misassignment can lead to erroneous structure-activity conclusions, wasting synthesis and assay resources.
- [1] PubChem CID 66568023. (2S)-2-amino-1-[(3S)-3-[cyclopropyl(methyl)amino]piperidin-1-yl]propan-1-one. InChI stereochemistry: /t9-,11-/m0/s1. 2025. View Source
- [2] Edmondson SD, Mastracchio A, Mathvink RJ, He J, Harper B, Park YJ, Beconi M, Di Salvo J, Eiermann GJ, He H, Leiting B, Leone JF, Levorse DA, Lyons K, Patel RA, Patel SB, Petrov A, Scapin G, Shang J, Roy RS, Smith A, Wu JK, Xu S, Zhu B, Thornberry NA, Weber AE. (2S,3S)-3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-(trans-4-[1,2,4]triazolo[1,5-a]pyridin-6-ylcyclohexyl)butanamide: A Selective α-Amino Amide Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry. 2006;49(12):3614-3627. (Demonstrates >10-fold stereochemistry-dependent potency shifts in piperidine-based DPP-4 inhibitors.) View Source
